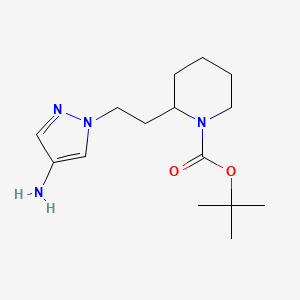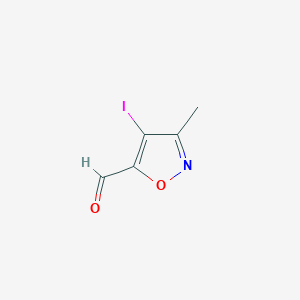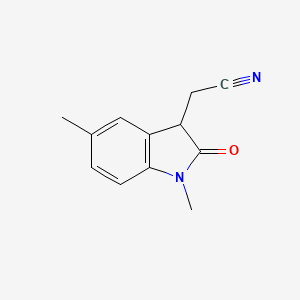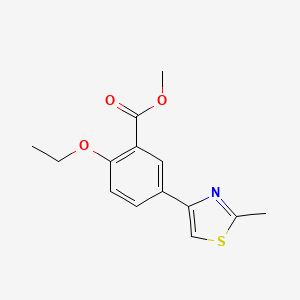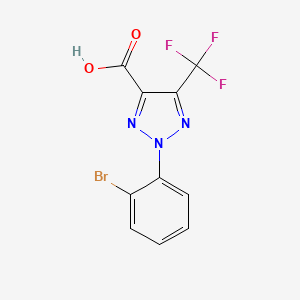
2-(2-Bromophenyl)-5-(trifluoromethyl)-2H-1,2,3-triazole-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L'acide 2-(2-bromophényl)-5-(trifluorométhyl)-2H-1,2,3-triazole-4-carboxylique est un composé organique complexe qui a suscité un intérêt considérable dans les domaines de la chimie et de la pharmacologie.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de l'acide 2-(2-bromophényl)-5-(trifluorométhyl)-2H-1,2,3-triazole-4-carboxylique implique généralement plusieurs étapes, commençant par la préparation du cycle triazole. Une méthode courante consiste à utiliser la réaction de cycloaddition entre un azide et un alcyne, connue sous le nom de cycloaddition de Huisgen. Les conditions de réaction nécessitent souvent l'utilisation d'un catalyseur de cuivre et peuvent être réalisées à température ambiante.
Méthodes de production industrielle
Dans un environnement industriel, la production de ce composé peut impliquer une mise à l'échelle des voies de synthèse mentionnées ci-dessus. L'utilisation de réacteurs à flux continu et de systèmes automatisés peut améliorer l'efficacité et le rendement du processus de production. De plus, des mesures strictes de contrôle de la qualité sont mises en œuvre pour garantir la pureté et la cohérence du produit final.
Analyse Des Réactions Chimiques
Types de réactions
L'acide 2-(2-bromophényl)-5-(trifluorométhyl)-2H-1,2,3-triazole-4-carboxylique peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé à l'aide d'agents oxydants forts, ce qui conduit à la formation d'oxydes correspondants.
Réduction : Les réactions de réduction peuvent être réalisées à l'aide d'agents réducteurs tels que l'hydrure de lithium et d'aluminium.
Substitution : L'atome de brome du groupe bromophényle peut être substitué par d'autres groupes fonctionnels par le biais de réactions de substitution nucléophile.
Réactifs et conditions courants
Oxydation : Permanganate de potassium ou trioxyde de chrome en milieu acide.
Réduction : Hydrure de lithium et d'aluminium dans l'éther anhydre.
Substitution : Iodure de sodium dans l'acétone pour les réactions d'échange d'halogènes.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des acides carboxyliques ou des cétones, tandis que la réduction peut produire des alcools ou des amines.
Applications de la recherche scientifique
L'acide 2-(2-bromophényl)-5-(trifluorométhyl)-2H-1,2,3-triazole-4-carboxylique a une large gamme d'applications dans la recherche scientifique :
Chimie : Utilisé comme élément de base dans la synthèse de molécules plus complexes.
Biologie : Étudié pour son potentiel en tant que sonde biochimique pour étudier les fonctions enzymatiques.
Médecine : Exploré pour ses propriétés thérapeutiques potentielles, notamment ses activités anti-inflammatoires et anticancéreuses.
Industrie : Utilisé dans le développement de nouveaux matériaux aux propriétés uniques, telles qu'une grande stabilité thermique et une résistance à la dégradation chimique.
Mécanisme d'action
Le mécanisme d'action de l'acide 2-(2-bromophényl)-5-(trifluorométhyl)-2H-1,2,3-triazole-4-carboxylique implique son interaction avec des cibles moléculaires spécifiques. Le cycle triazole peut se coordonner avec des ions métalliques, influençant les activités enzymatiques et les voies biochimiques. De plus, les groupes bromophényle et trifluorométhyle peuvent moduler la lipophilie et la perméabilité membranaire du composé, affectant sa distribution et son efficacité au sein des systèmes biologiques.
Applications De Recherche Scientifique
2-(2-Bromophenyl)-5-(trifluoromethyl)-2H-1,2,3-triazole-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mécanisme D'action
The mechanism of action of 2-(2-Bromophenyl)-5-(trifluoromethyl)-2H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, influencing enzymatic activities and biochemical pathways. Additionally, the bromophenyl and trifluoromethyl groups can modulate the compound’s lipophilicity and membrane permeability, affecting its distribution and efficacy within biological systems.
Comparaison Avec Des Composés Similaires
Composés similaires
- Acide 2-(2-chlorophényl)-5-(trifluorométhyl)-2H-1,2,3-triazole-4-carboxylique
- Acide 2-(2-fluorophényl)-5-(trifluorométhyl)-2H-1,2,3-triazole-4-carboxylique
- Acide 2-(2-iodophényl)-5-(trifluorométhyl)-2H-1,2,3-triazole-4-carboxylique
Unicité
Comparé à ses analogues, l'acide 2-(2-bromophényl)-5-(trifluorométhyl)-2H-1,2,3-triazole-4-carboxylique présente des propriétés uniques dues à la présence de l'atome de brome. La taille atomique plus grande et l'électronégativité plus élevée du brome peuvent influencer la réactivité du composé et son interaction avec les cibles biologiques, ce qui peut améliorer son efficacité dans certaines applications.
Propriétés
Formule moléculaire |
C10H5BrF3N3O2 |
|---|---|
Poids moléculaire |
336.06 g/mol |
Nom IUPAC |
2-(2-bromophenyl)-5-(trifluoromethyl)triazole-4-carboxylic acid |
InChI |
InChI=1S/C10H5BrF3N3O2/c11-5-3-1-2-4-6(5)17-15-7(9(18)19)8(16-17)10(12,13)14/h1-4H,(H,18,19) |
Clé InChI |
HMIKVXVXPBCNTF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)N2N=C(C(=N2)C(F)(F)F)C(=O)O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![benzyl 3-[(2S)-azetidin-2-yl]piperidine-1-carboxylate](/img/structure/B11787581.png)

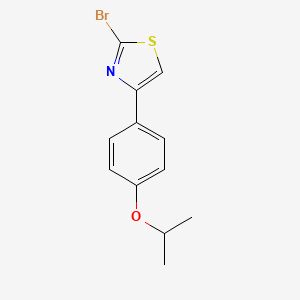
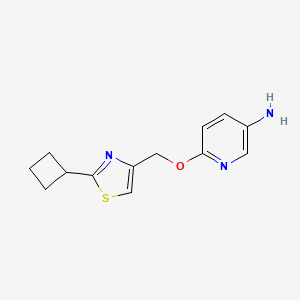
![2-(Hydroxymethyl)benzo[d]thiazol-6-ol](/img/structure/B11787608.png)
![tert-Butyl 2-(piperazin-1-yl)-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate](/img/structure/B11787614.png)


![5-Chloro-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-A]pyrazine](/img/structure/B11787628.png)
